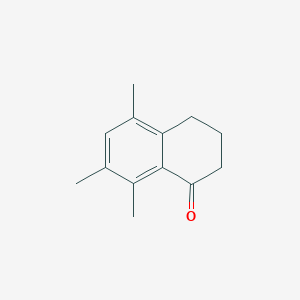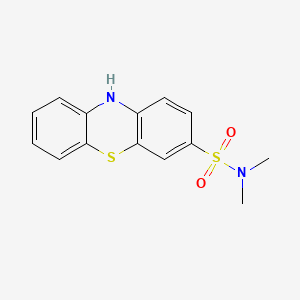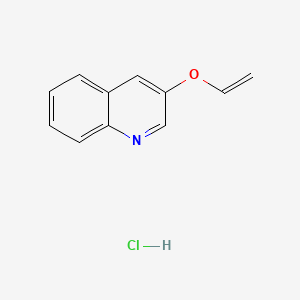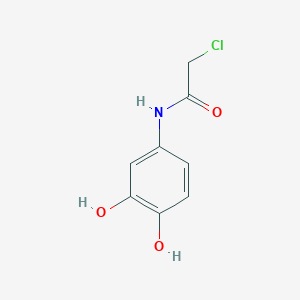
Acetamide,2-chloro-N-(3,4-dihydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide,2-chloro-N-(3,4-dihydroxyphenyl)- is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol It is known for its unique structure, which includes a chloroacetamide group and a dihydroxyphenyl group
Métodos De Preparación
The synthesis of Acetamide,2-chloro-N-(3,4-dihydroxyphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydroxyaniline with chloroacetyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Acetamide,2-chloro-N-(3,4-dihydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Aplicaciones Científicas De Investigación
Acetamide,2-chloro-N-(3,4-dihydroxyphenyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Acetamide,2-chloro-N-(3,4-dihydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues . Additionally, its dihydroxyphenyl group allows it to participate in redox reactions, influencing cellular processes .
Comparación Con Compuestos Similares
Acetamide,2-chloro-N-(3,4-dihydroxyphenyl)- can be compared with other similar compounds, such as:
2-(3,4-dihydroxyphenyl)acetamide: This compound lacks the chloro group, resulting in different reactivity and applications.
N-(3-chloro-4-hydroxyphenyl)acetamide: This compound has a similar structure but with a different substitution pattern, leading to distinct chemical properties.
2-chloro-N-(3,4-dimethoxyphenyl)acetamide:
Propiedades
Fórmula molecular |
C8H8ClNO3 |
|---|---|
Peso molecular |
201.61 g/mol |
Nombre IUPAC |
2-chloro-N-(3,4-dihydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H8ClNO3/c9-4-8(13)10-5-1-2-6(11)7(12)3-5/h1-3,11-12H,4H2,(H,10,13) |
Clave InChI |
PIOHVOSEHNVCCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)CCl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(1-Hydroxy-2-methylpropyl)phenyl]acetic acid](/img/structure/B13804890.png)
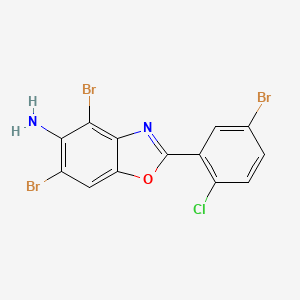
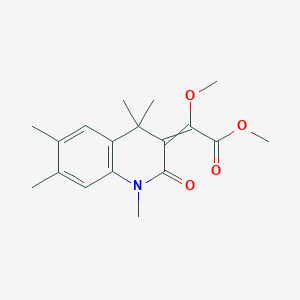
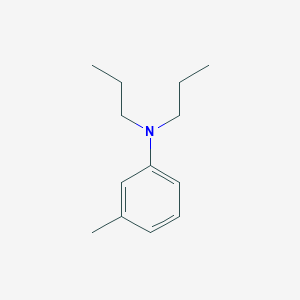
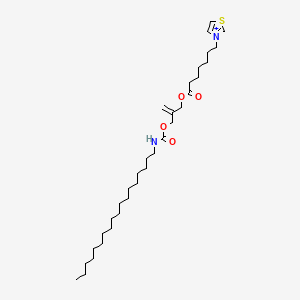
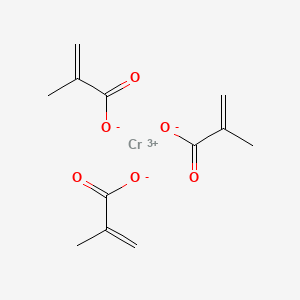
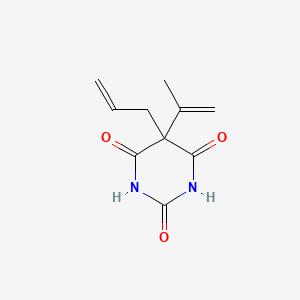

![Tert-butyl 4-[(2-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13804932.png)
